1-Ethyl 3-methyl malonate
Overview
Description
1-Ethyl 3-methyl malonate is an organic compound belonging to the class of malonic esters. It is characterized by the presence of two ester groups attached to a central carbon atom, with an ethyl group and a methyl group as substituents. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Mechanism of Action
Target of Action
1-Ethyl 3-methyl malonate, also known as Propanedioic acid,1-ethyl 3-methyl ester, primarily targets the enolate ions . Enolate ions are formed by the deprotonation of a carbonyl compound, and they play a crucial role in various organic reactions .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation occurs when the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S N 2 reaction, displacing the leaving group by backside attack . This forms a new C−C bond, joining two smaller pieces into one larger molecule .
Biochemical Pathways
The alkylation of enolate ions is a key step in the Malonic Ester Synthesis . This is a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .
Pharmacokinetics
It’s known that the compound can be detected at nanomolar concentrations, and a good linearity is achieved from nanomolar to millimolar concentrations . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the formation of a substituted monocarboxylic acid . On heating with aqueous hydrochloric acid, the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) to yield a substituted monocarboxylic acid .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the alkylation process can be affected by the nature of the alkylating agent . The alkyl group should be primary or methyl, and preferably should be allylic or benzylic . Secondary halides react poorly, and tertiary halides don’t react at all because a competing E2 elimination of HX occurs instead . Vinylic and aryl halides are also unreactive because a backside approach is sterically prevented .
Preparation Methods
1-Ethyl 3-methyl malonate can be synthesized through the alkylation of diethyl malonate with ethyl iodide and methyl iodide. The reaction typically involves the following steps:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion undergoes nucleophilic substitution with ethyl iodide and methyl iodide to form this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl 3-methyl malonate undergoes several types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides in the presence of a base.
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of malonic acid derivatives.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to yield substituted acetic acids.
Common reagents used in these reactions include alkyl halides, strong bases like sodium ethoxide, and acids such as hydrochloric acid. Major products formed include various substituted malonic acids and acetic acids.
Scientific Research Applications
1-Ethyl 3-methyl malonate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in metabolic pathways and enzyme inhibition.
Medicine: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1-Ethyl 3-methyl malonate is similar to other malonic esters such as diethyl malonate and dimethyl malonate. its unique substitution pattern (ethyl and methyl groups) provides distinct reactivity and selectivity in chemical reactions. Similar compounds include:
Diethyl malonate: Used in similar synthetic applications but lacks the specific substitution pattern of this compound.
Dimethyl malonate: Another malonic ester with different substituents, leading to variations in reactivity and applications.
Properties
IUPAC Name |
3-O-ethyl 1-O-methyl propanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-10-6(8)4-5(7)9-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRDIZPKBSSVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299096 | |
Record name | 1-Ethyl 3-methyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6186-89-6 | |
Record name | NSC128183 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethyl 3-methyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.